molecular formula C24H28FN3O B1244353 1-(1-(2-(2-Fluorophenyl)ethyl)-4-piperidinyl)-N-methyl-1H-indole-6-acetamide CAS No. 265667-22-9

1-(1-(2-(2-Fluorophenyl)ethyl)-4-piperidinyl)-N-methyl-1H-indole-6-acetamide

Cat. No.: B1244353
CAS No.: 265667-22-9
M. Wt: 393.5 g/mol
InChI Key: CQEOXWCXSBFJMB-UHFFFAOYSA-N
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Description

EPO-TEK E2101 is a two-component, thixotropic, electrically conductive adhesive. It is primarily used in circuit assembly and semiconductor applications. This compound is known for its ability to adhere to various metals such as gold, copper, and silver, making it suitable for high-speed automated syringe dispensing techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

EPO-TEK E2101 is prepared by mixing two components in a specific ratio by weight, typically 3:1. The mixture is then cured at 150°C for one hour to achieve optimal performance properties .

Industrial Production Methods

In industrial settings, EPO-TEK E2101 is produced in bulk and stored at room temperature. The components are kept in closed containers to prevent contamination and degradation. Before use, the filled systems are stirred thoroughly to ensure homogeneity .

Chemical Reactions Analysis

Types of Reactions

EPO-TEK E2101 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electrical conductivity.

    Reduction: Reduction reactions can alter the adhesive properties of the compound.

    Substitution: Substitution reactions may occur when the compound interacts with other chemicals, potentially modifying its structure and functionality.

Common Reagents and Conditions

Common reagents used in reactions with EPO-TEK E2101 include oxidizing agents, reducing agents, and various solvents. The reactions typically occur under controlled temperature and pressure conditions to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives with altered electrical properties .

Scientific Research Applications

EPO-TEK E2101 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which EPO-TEK E2101 exerts its effects involves its ability to form strong adhesive bonds with various metals. The molecular targets include gold, copper, and silver surfaces, where the compound creates electrically conductive pathways. The pathways are formed through the interaction of the adhesive with the metal surfaces, facilitated by the curing process .

Comparison with Similar Compounds

Similar Compounds

    EPO-TEK E2116: Another electrically conductive adhesive with similar properties but different curing conditions.

    EPO-TEK H20E: Known for its high thermal conductivity and used in applications requiring both electrical and thermal conductivity.

Uniqueness

EPO-TEK E2101 stands out due to its low outgassing properties, making it suitable for applications in space and other environments where minimal outgassing is critical. Additionally, its ability to adhere to a wide range of metals and its suitability for high-speed automated dispensing techniques make it a versatile and valuable compound in various fields .

Properties

CAS No.

265667-22-9

Molecular Formula

C24H28FN3O

Molecular Weight

393.5 g/mol

IUPAC Name

2-[1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]indol-6-yl]-N-methylacetamide

InChI

InChI=1S/C24H28FN3O/c1-26-24(29)17-18-6-7-20-9-15-28(23(20)16-18)21-10-13-27(14-11-21)12-8-19-4-2-3-5-22(19)25/h2-7,9,15-16,21H,8,10-14,17H2,1H3,(H,26,29)

InChI Key

CQEOXWCXSBFJMB-UHFFFAOYSA-N

SMILES

CNC(=O)CC1=CC2=C(C=C1)C=CN2C3CCN(CC3)CCC4=CC=CC=C4F

Canonical SMILES

CNC(=O)CC1=CC2=C(C=C1)C=CN2C3CCN(CC3)CCC4=CC=CC=C4F

Synonyms

E 2101
E2101
N-methyl-(1-(1-(2-fluorophenethyl)piperidine-4-yl)-1H-indol-6-yl) acetamide

Origin of Product

United States

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